OM137 - 292170-13-9

OM137

Catalog Number: EVT-288113
CAS Number: 292170-13-9
Molecular Formula: C13H14N4O3S
Molecular Weight: 306.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide is a member of thiazoles and an aromatic amide.
Overview

OM137 is a small molecule that serves as an inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in cell cycle regulation, particularly during mitosis. Aurora kinases are essential for various processes such as chromosome alignment, segregation, and cytokinesis. Inhibition of these kinases has been identified as a promising strategy in cancer therapy due to their overexpression in many tumors. OM137 has been highlighted for its potential therapeutic applications in oncology, specifically targeting cancer cells that exhibit aberrant cell cycle regulation.

Source and Classification

OM137 was developed as part of research aimed at identifying small molecule inhibitors targeting the mitotic spindle checkpoint. The compound is classified as an Aurora kinase inhibitor, specifically targeting Aurora A and Aurora B kinases. It has been evaluated in various studies for its efficacy against different cancer types, demonstrating potential as a growth inhibitor in preclinical models .

Synthesis Analysis

The synthesis of OM137 involves several steps that typically include the construction of the furo[2,3-d]pyrimidine core structure. The synthesis process can be outlined as follows:

  1. Starting Materials: The synthesis often begins with readily available precursors such as furoic acid derivatives and pyrimidine compounds.
  2. Reaction Conditions: Reactions may be conducted under acidic or basic conditions, utilizing solvents like dimethyl sulfoxide or ethanol.
  3. Purification: After the reaction, products are purified using techniques such as recrystallization or chromatography to isolate the desired compound.
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical details regarding the specific reagents and conditions used in each step can vary based on the targeted modifications to enhance potency or selectivity against specific Aurora kinases .

Molecular Structure Analysis

OM137 features a furo[2,3-d]pyrimidine backbone, which is integral to its activity as an Aurora kinase inhibitor. The molecular structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₁N₅O
  • Molecular Weight: 245.26 g/mol
  • Structural Features: The compound contains multiple functional groups that contribute to its binding affinity for the kinase active sites.

The three-dimensional conformation of OM137 allows it to effectively interact with the ATP-binding pocket of Aurora kinases, thus inhibiting their activity during cell division .

Chemical Reactions Analysis

OM137 participates in various chemical reactions primarily during its synthesis and when interacting with biological targets:

  1. Synthesis Reactions: The formation of the furo-pyrimidine structure involves condensation reactions between carbonyl compounds and amines under controlled conditions.
  2. Biological Interactions: Once synthesized, OM137 engages in competitive inhibition with ATP for binding to Aurora kinases, disrupting their phosphorylation activities essential for mitotic progression.

These reactions highlight the compound's dual role in synthetic chemistry and biological activity .

Mechanism of Action

The mechanism of action of OM137 involves the selective inhibition of Aurora A and B kinases:

  1. Binding Affinity: OM137 binds to the ATP-binding site of Aurora kinases, preventing ATP from accessing these sites.
  2. Disruption of Mitosis: By inhibiting these kinases, OM137 disrupts critical mitotic processes such as spindle assembly and chromosome segregation.
  3. Induction of Apoptosis: The failure to properly complete mitosis leads to cell cycle arrest and can trigger programmed cell death pathways in cancer cells.

This mechanism underscores the potential use of OM137 in cancer treatment by selectively targeting malignant cells while sparing normal tissues .

Physical and Chemical Properties Analysis

OM137 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range suitable for solid-state properties.

These properties are crucial for formulating OM137 into viable pharmaceutical products .

Applications

OM137 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As an Aurora kinase inhibitor, OM137 is being investigated for its efficacy against various cancers where these kinases are overexpressed.
  2. Research Tool: It serves as a valuable tool for studying cell cycle dynamics and the role of Aurora kinases in cellular processes.
  3. Drug Development: Ongoing studies aim to optimize OM137's structure for improved potency and selectivity, potentially leading to new therapeutic agents targeting cancer.
Introduction to OM137: Biochemical Identity & Research Significance

Chemical Characterization of OM137

Structural Analysis: Thiazole-Carbohydrazide Derivative

OM137 (Chemical name: 2-Amino-N′-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide; CAS: 292170-13-9) features a distinctive heterocyclic architecture central to its bioactivity [1]. The molecule integrates three core components:

  • Aminothiazole Core: A 4-methyl-2-aminothiazole ring serving as the electron-donating hinge-binding motif.
  • Carbohydrazide Bridge: Links the thiazole to a benzylidene moiety, enabling conformational flexibility.
  • Benzylidene Acceptor: A 4-hydroxy-3-methoxy-substituted aryl group facilitating hydrophobic interactions.

The planar conformation stabilized by intramolecular hydrogen bonding (e.g., N-H···N between hydrazide and thiazole) enhances kinase active-site occupancy. Key reactive sites include the imine bond (C=N), susceptible to nucleophilic attack, and the hydrazide group (-NH-CO-NH-), acting as a hydrogen-bond donor/acceptor [1] [5].

Table 1: Atomic-Level Structural Descriptors of OM137

ParameterValue
Empirical FormulaC₁₃H₁₄N₄O₃S
SMILESCOc1cc(ccc1O)\C=N\NC(=O)c2sc(N)nc2C
InChI KeyAMHQGUWEVRTTJB-GIDUJCDVSA-N
H-Bond Donors/Acceptors3/6
Aromatic Rings2 (thiazole + benzene)

Physicochemical Properties: Solubility, Stability, and Reactivity

OM137 exhibits moderate solubility in DMSO (>10 mg/mL), critical for in vitro assays, but limited aqueous solubility, restricting bioavailability [1]. As a yellow crystalline powder, it remains stable at room temperature for standard laboratory storage. Reactivity data indicate:

  • pH Sensitivity: Degrades under strongly acidic/basic conditions via imine hydrolysis.
  • Oxidative Stability: The thioether group resists oxidation, unlike sulfoxides.
  • Thermal Decomposition: Onset at >200°C, confirmed by thermogravimetric analysis.Biophysical assays (NMR purity ≥95%) confirm batch reproducibility for research applications [1].

Discovery & Development of OM137 as a Kinase Inhibitor

OM137 emerged from a high-throughput phenotypic screen of 10,000-compound libraries (ChemBridge Corporation) using nocodazole-arrested HeLa cells [2] [4]. Screening criteria prioritized compounds inducing mitotic exit (cell flattening) despite microtubule disruption, indicating SAC override. Secondary in vitro kinase profiling revealed dual inhibition:

  • Primary Target: Aurora B kinase (IC₅₀ ≈ 0.1–1 μM).
  • Secondary Target: Aurora A (IC₅₀ ≈ 1–10 μM) and weak CDK1 inhibition.

Compared to clinical Aurora inhibitors (e.g., AZD1152), OM137 shows lower potency but serves as a mechanistic probe due to its cell-permeable properties [7]. Structure-activity relationship (SAR) studies indicate that:

  • 4-Methyl substitution on thiazole optimizes kinase affinity.
  • Methoxy/hydroxy groups on the benzylidene ring enhance cellular uptake.

Table 2: Kinase Selectivity Profile of OM137

KinaseInhibition Potency (IC₅₀)Cellular Function
Aurora B0.5–1.0 μMChromosome biorientation, SAC silencing
Aurora A5–10 μMCentrosome maturation, spindle assembly
CDK1>20 μMG2/M transition

Role in Mitotic Regulation: Aurora Kinases and Spindle Checkpoint Pathways

OM137's primary therapeutic value lies in disrupting Aurora B-mediated SAC signaling. Aurora B, a component of the Chromosomal Passenger Complex (CPC), regulates:

  • Kinetochore-Microtubule Attachments: Phosphorylates NDC80 complex components to destabilize erroneous attachments.
  • SAC Activation/Silencing: Recruits MPS1 kinase and prevents premature removal of checkpoint proteins (e.g., MAD2, BUBR1) from unattached kinetochores [7] [8].

OM137 (at 10–50 μM) overrides nocodazole- or taxol-induced mitotic arrest by:

  • Inhibiting Aurora B Autophosphorylation: Reduces Thr232 phosphorylation >80%, inactivating CPC [2].
  • Inducing Synthetic Lethality with Microtubule Poisons: Synergizes with paclitaxel (sub-nM doses) to accelerate mitotic exit and apoptosis in cancer cells [4].
  • Triggering SAC Silencing: Enables anaphase onset despite unresolved chromosome misalignments, promoting aneuploidy.

Table 3: Functional Comparison with Clinical Aurora Inhibitors

InhibitorPrimary TargetSAC Override in Nocodazole?Key Clinical Stage
OM137Aurora B > Aurora APartial (requires KT-MT tension)Preclinical tool compound
AZD1152Aurora BCompletePhase III (AML)
MLN8237Aurora ANonePhase II (solid tumors)

Mechanistically, OM137-exposed cells exhibit:

  • Loss of phospho-histone H3 (Ser10) staining.
  • Failed chromosome congression and cytokinesis.
  • Mitotic catastrophe in SAC-compromised tumor cells [2] [8].

Properties

CAS Number

292170-13-9

Product Name

OM137

IUPAC Name

2-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

InChI

InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6+

InChI Key

AMHQGUWEVRTTJB-GIDUJCDVSA-N

SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

OM-137; OM137; OM 137

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.